4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
LSM-19894 is a member of quinazolines.
Scientific Research Applications
Anticancer and Antimicrobial Potential
Research into the applications of compounds related to 4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one has shown promise in the fields of oncology and microbiology. A study by Antypenko et al. (2016) explored the cytotoxicity of related compounds, finding them effective against various human tumor cell lines, including melanoma, leukemia, lung cancer, and colon cancer. These compounds were also tested for antibacterial and antifungal activities, showing potential in combating microbial infections (Antypenko et al., 2016).
Antileishmanial Activity
Compounds structurally similar to 4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one have demonstrated antileishmanial properties. Agarwal et al. (2009) synthesized derivatives that showed promising activity against Leishmania donovani, indicating their potential as antileishmanial agents (Agarwal et al., 2009).
Synthesis and Biological Properties
Markosyan et al. (2008) focused on the synthesis and biological properties of related quinazolines, examining their effects on brain monoamine oxidase (MAO) activity and antitumor properties. They found that most compounds inhibited serotonin deamination and had moderate therapeutic effects on mouse tumor models (Markosyan et al., 2008).
Synthesis Techniques
The study of synthesis techniques for related compounds has also been an area of research. For instance, Parua et al. (2017) reported on a method for synthesizing quinazolin-4(3H)-ones, highlighting the use of a simple Ni(II) catalyst for the one-pot cascade synthesis of these compounds (Parua et al., 2017).
Antimonoamineoxidase and Antitumor Activities
Another study by Markosyan et al. (2008) explored the antimonoamineoxidase and antitumor activities of 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, revealing significant antitumor and anti-MAO properties (Markosyan et al., 2008).
properties
Product Name |
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one |
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Molecular Formula |
C22H21N5O |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
12-benzyl-9-ethyl-9-methyl-12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaen-11-one |
InChI |
InChI=1S/C22H21N5O/c1-3-22(2)13-16-11-7-8-12-17(16)19-18(22)20(28)26(21-23-24-25-27(19)21)14-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3 |
InChI Key |
IYSGUMXLGINQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C4=NN=NN34)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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